6-Hydroxy-4,7-dimethylchromen-2-one
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Overview
Description
6-Hydroxy-4,7-dimethylchromen-2-one is a chemical compound belonging to the class of hydroxycoumarins. It is characterized by a chromen-2-one core structure with hydroxy and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,7-dimethylchromen-2-one can be achieved through several methods. One common approach involves the condensation of 4-hydroxycoumarin with acetylacetone under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures . Another method involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,7-dimethylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-one derivatives .
Scientific Research Applications
6-Hydroxy-4,7-dimethylchromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: This compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,7-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in various analytical applications.
6-Acetyl-5-hydroxy-4,7-dimethylcoumarin: Exhibits similar biological activities but with different potency and selectivity.
4-Hydroxycoumarin: A well-known anticoagulant used in medicine
Uniqueness
6-Hydroxy-4,7-dimethylchromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
5248-20-4 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
6-hydroxy-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5,12H,1-2H3 |
InChI Key |
WPUXTFGYXNEYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)C |
Origin of Product |
United States |
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